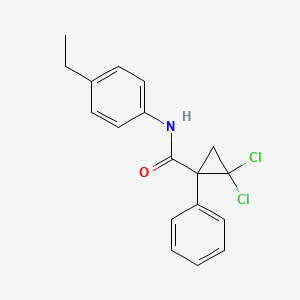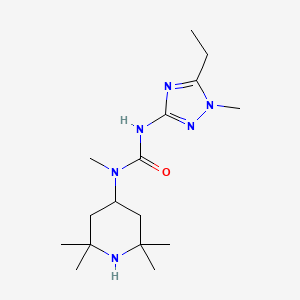![molecular formula C16H18N4O4S2 B4011478 1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4011478.png)
1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine
Description
Synthesis Analysis
The synthesis of compounds related to 1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine typically involves the construction of the piperazine skeleton with various substituents to achieve the desired chemical properties. One method describes the synthesis of muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(4-piperidinyl)-piperazine family, highlighting the role of substituted methyl groups and terminal N-aroyl residues in achieving high levels of selective affinity (McCombie et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, has been studied using X-ray crystallography. These studies reveal the compound's monoclinic crystal class and distorted tetrahedral geometry around the sulfur atom, which provide insights into the molecular conformation that could influence its chemical behavior (Naveen et al., 2007).
Chemical Reactions and Properties
Research has shown that derivatives of the piperazine structure can undergo various chemical reactions, leading to compounds with significant pharmacological effects. For instance, the synthesis and pharmacological effects of optically active compounds reveal how structural modifications, such as optical resolution, can define the active form of the compound and its therapeutic potential (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of 1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. The crystal structure analysis provides valuable information on the compound's conformation, which influences its physical properties and interactions with biological targets.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's molecular structure and substituents. Studies on related compounds demonstrate the importance of the piperazine ring and substituents in achieving desired chemical properties, such as selective receptor affinity and therapeutic effects (McCombie et al., 2002).
properties
IUPAC Name |
1-methylsulfonyl-4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-26(23,24)19-10-8-18(9-11-19)13-5-6-14(20(21)22)15(12-13)25-16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSIDJKEZGLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}isonicotinamide 1-oxide](/img/structure/B4011397.png)


![4-methyl-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4011417.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea](/img/structure/B4011436.png)
![4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4011437.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4011454.png)
![isobutyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4011459.png)
![7-benzoyl-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4011467.png)
![methyl 2-cyclopentyl-3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropanoate](/img/structure/B4011474.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4011480.png)
![ethyl 1-{N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4011485.png)
![N-(2,5-dimethoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4011488.png)
![3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4011492.png)